N-tert-butyl-4-(4-methylphenoxy)butan-1-amine
Overview
Description
N-tert-butyl-4-(4-methylphenoxy)butan-1-amine is an organic compound with a complex structure that includes a tert-butyl group, a methylphenoxy group, and a butan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-(4-methylphenoxy)butan-1-amine typically involves multiple steps. One common method starts with the preparation of 4-(4-methylphenoxy)butan-1-amine, which is then reacted with tert-butyl chloride under basic conditions to introduce the tert-butyl group. The reaction conditions often involve the use of solvents like dichloromethane and bases such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-(4-methylphenoxy)butan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Alkyl halides, acyl chlorides, solvents like dichloromethane, and bases like sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated amine products.
Scientific Research Applications
N-tert-butyl-4-(4-methylphenoxy)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as its role in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials, including coatings, adhesives, and resins.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-(4-methylphenoxy)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(tert-butylamino)phenyl)acetamide
- N-(tert-butyl)-4-methoxyaniline
- N-(4-(tert-butylamino)benzamide
Uniqueness
N-tert-butyl-4-(4-methylphenoxy)butan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and properties enable a wide range of applications, from organic synthesis to potential therapeutic uses. Understanding its preparation, reactions, and mechanisms of action can further enhance its utility and effectiveness in these areas.
Properties
IUPAC Name |
N-tert-butyl-4-(4-methylphenoxy)butan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-13-7-9-14(10-8-13)17-12-6-5-11-16-15(2,3)4/h7-10,16H,5-6,11-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGQHOPWGQUJLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCNC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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